molecular formula C8H7NO2 B3251273 4-Acetylpicolinaldehyde CAS No. 20857-19-6

4-Acetylpicolinaldehyde

Cat. No.: B3251273
CAS No.: 20857-19-6
M. Wt: 149.15 g/mol
InChI Key: KYAZRIAUJGHNBG-UHFFFAOYSA-N
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Description

Historical Context of Picolinaldehyde Research in Organic Chemistry

The study of picolinaldehyde, also known as pyridine-2-carbaldehyde, has a history rooted in the broader exploration of pyridine (B92270) chemistry. rsc.org The initial isolation of pyridine from bone tar in the mid-19th century by Anderson, and the subsequent structural elucidation by Wilhelm Körner and James Dewar, paved the way for investigating its derivatives. rsc.org Picolinaldehyde, as one of the three isomeric pyridinaldehydes, became a subject of interest due to the reactivity of its aldehyde group, which is influenced by the adjacent nitrogen atom in the pyridine ring. wikipedia.org Early research focused on its synthesis, typically through the oxidation of 2-picoline (2-methylpyridine), and its basic chemical transformations. Over the years, the development of more sophisticated synthetic methods and spectroscopic techniques has allowed for a deeper understanding of its properties and reactions. wikipedia.org

Significance of Pyridine-Carbaldehydes as Synthetic Intermediates and Ligand Precursors

Pyridine-carbaldehydes, including picolinaldehyde and its isomers, are highly valuable as synthetic intermediates in organic synthesis. The aldehyde functional group readily undergoes a variety of reactions, such as nucleophilic addition, condensation, oxidation, and reduction, making it a versatile handle for constructing more complex molecules. researchgate.net For instance, they are precursors to a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netignited.in

A particularly significant application of pyridine-carbaldehydes is in the synthesis of Schiff bases. These compounds, formed by the condensation of the aldehyde with primary amines, are excellent ligands in coordination chemistry. The imine nitrogen and the pyridine nitrogen can chelate to metal ions, forming stable complexes with diverse catalytic and biological activities. researchgate.netbohrium.com The ability to easily modify the substituents on both the pyridine and the amine components allows for the fine-tuning of the electronic and steric properties of the resulting ligands and their metal complexes. researchgate.net

Overview of Acetylated Pyridine Derivatives in Contemporary Chemical Research

Acetylated pyridine derivatives are a class of compounds that have garnered considerable attention in various fields of chemical research, particularly in medicinal chemistry and materials science. researchgate.net The acetyl group, with its carbonyl functionality, can participate in hydrogen bonding and other non-covalent interactions, influencing the biological activity of the molecule. Numerous acetylated pyridine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. rsc.orgresearchgate.netresearchgate.net

In materials science, the electronic properties of acetylated pyridines make them interesting building blocks for functional materials. researchgate.net The ability to introduce an acetyl group onto the pyridine ring provides a route to modulate the electronic and photophysical properties of the resulting molecules, which is relevant for applications in areas like organic light-emitting diodes (OLEDs) and sensors. researchgate.net

Research Gaps and Opportunities in the Study of 4-Acetylpicolinaldehyde

Despite the extensive research on picolinaldehydes and acetylated pyridines, the specific compound This compound remains relatively under-explored. A comprehensive literature search reveals a significant gap in the detailed characterization and application of this particular molecule. While its existence is noted in chemical databases, there is a scarcity of published research focusing on its synthesis, reactivity, and potential applications.

This lack of information presents several opportunities for future research:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound is a primary area of opportunity. Detailed spectroscopic and crystallographic characterization would provide fundamental data that is currently lacking.

Reactivity Studies: A systematic investigation of the reactivity of both the aldehyde and acetyl functional groups in this compound is needed. Understanding how these two groups influence each other's reactivity would be of significant academic interest.

Ligand Synthesis and Coordination Chemistry: The presence of three potential coordination sites (the pyridine nitrogen, the aldehyde oxygen, and the acetyl oxygen) makes this compound a promising precursor for novel multidentate ligands. The synthesis and characterization of its metal complexes could lead to new catalysts or functional materials.

Medicinal Chemistry Exploration: Given the biological activities observed in other acetylated pyridine derivatives, this compound and its derivatives represent a new chemical space for the discovery of potential therapeutic agents.

In essence, this compound stands as a largely untapped resource within the vast field of pyridine chemistry, offering a fertile ground for new discoveries and innovations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAZRIAUJGHNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of 4 Acetylpicolinaldehyde

Electrophilic and Nucleophilic Reactivity at Aldehyde and Ketone Centers

The core reactivity of 4-Acetylpicolinaldehyde is dictated by the electrophilic nature of its two carbonyl carbons. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. However, the aldehyde and ketone moieties exhibit different levels of reactivity. Generally, aldehydes are more reactive towards nucleophilic attack than ketones for two primary reasons:

Steric Hindrance: The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl carbon, which is bonded to two carbon atoms.

Electronic Effects: The ketone's two alkyl/aryl groups are electron-donating compared to the aldehyde's single group and hydrogen atom. This increased electron density on the ketone's carbonyl carbon reduces its electrophilicity.

Therefore, in competitive reactions, nucleophilic attack is expected to occur preferentially at the aldehyde center of this compound.

Carbonyl CenterRelative ElectrophilicitySteric HindrancePredicted Reactivity toward Nucleophiles
Aldehyde (at C-2)HigherLowerMore Reactive
Ketone (at C-4)LowerHigherLess Reactive

Condensation Reactions and Imine Formation from the Aldehyde Moiety

Condensation Reactions: Aldol-type condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry. acs.orgacs.org In a potential self-condensation of this compound, the reaction would likely proceed via a "crossed aldol" pathway. The acidic α-hydrogens of the acetyl group can be removed by a base to form a nucleophilic enolate. This enolate would then preferentially attack the more electrophilic aldehyde carbonyl of another molecule. Subsequent dehydration of the resulting β-hydroxy ketone would yield a conjugated enone. acs.org

Imine Formation: The reaction of aldehydes and ketones with primary amines produces imines, also known as Schiff bases. researchgate.net This is a reversible, acid-catalyzed reaction that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govnih.gov Given the higher reactivity of the aldehyde, this compound is expected to react selectively at the C-2 position with primary amines under controlled conditions to form the corresponding picolinaldimine derivative. Driving the reaction to completion often requires the removal of water, for instance, by using a Dean-Stark apparatus. nih.gov

Carbonyl Addition Reactions (e.g., Grignard, Wittig, Henry) on Both Carbonyl Functions

Both carbonyl groups in this compound are susceptible to addition reactions with various carbon- and heteroatom-based nucleophiles. The selectivity of these reactions can often be controlled by reaction conditions and the inherent reactivity difference between the aldehyde and the ketone.

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to aldehydes and ketones. nih.govrsc.org Reaction with the aldehyde group of this compound would yield a secondary alcohol, while addition to the ketone would produce a tertiary alcohol. rsc.orgacs.orgbaranlab.org By using one equivalent of the Grignard reagent at low temperatures, selective addition to the more reactive aldehyde is plausible. An excess of the reagent would likely lead to addition at both carbonyl sites.

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). beilstein-journals.orgprinceton.edu This reaction is a highly reliable method for olefination. wikipedia.orgresearchgate.net The aldehyde function of this compound would react more readily than the ketone function. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. beilstein-journals.orgprinceton.edu

Henry Reaction: The Henry (or nitroaldol) reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. scielo.brresearchgate.netrsc.org These products are valuable synthetic intermediates. oaji.netmdpi.com The aldehyde group of this compound would be the preferred site for the initial nucleophilic attack by the nitronate anion generated from the nitroalkane.

ReactionReagentPredicted Product at Aldehyde CenterPredicted Product at Ketone Center
GrignardR-MgX, then H3O+Secondary AlcoholTertiary Alcohol
WittigPh3P=CHRAlkeneAlkene
HenryRCH2NO2, Baseβ-Nitro Alcoholβ-Nitro Alcohol

Role of the Pyridine (B92270) Nitrogen in Facilitating Organic Transformations

The nitrogen atom within the pyridine ring is not a passive spectator; its electronic properties can significantly influence the molecule's reactivity and facilitate specific transformations.

Lewis Basicity and Hydrogen Bonding Interactions in Reaction Catalysis

The lone pair of electrons on the sp²-hybridized nitrogen atom imparts Lewis basicity to the pyridine ring. beilstein-journals.org This basicity allows the nitrogen to participate in several catalytic roles. It can act as a general base, accepting a proton to facilitate reactions such as enolate formation.

Furthermore, the pyridine nitrogen is an effective hydrogen bond acceptor. princeton.edu It can form hydrogen bonds with protic reagents or solvents, an interaction that can stabilize transition states and influence the stereochemical outcome of a reaction. wikipedia.org This hydrogen bonding can also enhance the electrophilicity of the carbonyl groups by withdrawing electron density when the nitrogen interacts with a Lewis or Brønsted acid, thereby activating the carbonyls toward nucleophilic attack. Studies on picolinaldehyde have shown it can react with a glycine (B1666218) ester to form a metal-chelated Schiff base, highlighting the coordinating ability of the pyridine nitrogen and the aldehyde. nih.gov

Intramolecular Cyclization and Rearrangement Pathways Mediated by the Pyridine Nitrogen

The proximate arrangement of the pyridine nitrogen and the two carbonyl groups creates opportunities for intramolecular reactions. For instance, if the acetyl methyl group is deprotonated to form an enolate, this nucleophilic center could potentially undergo an intramolecular aldol-like condensation by attacking the aldehyde carbonyl. Research on other alkylpyridines with tethered aldehyde and ketone electrophiles has demonstrated that such intramolecular cyclizations can be catalyzed by Brønsted acids. rsc.org

Rearrangement reactions are also a possibility, particularly through derivatives of the pyridine nitrogen. For example, oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's electronic properties and enables reactions like the Boekelheide rearrangement, which could be a pathway to introduce functionality at the methyl position of the acetyl group. acs.org

Radical Reactions Involving Acetyl and Picolinaldehyde Moieties

While ionic reactions at the carbonyl centers are predominant, radical pathways are also conceivable under appropriate conditions.

Aldehydic Hydrogen Abstraction: The C-H bond of the aldehyde is relatively weak and can be susceptible to abstraction by radical species, leading to the formation of an acyl radical. Acyl radicals are versatile intermediates that can participate in various addition and cyclization reactions. youtube.com

α-Carbon Radical Formation: Radical formation can occur at the α-carbon of the acetyl group. For example, deprotonation of the methyl group of 2-acetylpyridine (B122185) with a strong base like NaH is a known process, and subsequent reactions can be performed on this nucleophilic site. scielo.br A radical could potentially be generated at this position through hydrogen abstraction.

Radical Addition to Pyridine Ring: The pyridine ring itself can undergo radical reactions. Minisci-type reactions, for example, involve the addition of alkyl radicals to protonated or N-activated pyridine rings. nih.gov In the case of this compound, protonation or N-oxidation would activate the ring toward attack by a nucleophilic radical, which typically adds at the C-2 or C-4 positions. youtube.com

Generation and Trapping of Acyl Radicals

Currently, there is a lack of specific published research detailing the generation and trapping of acyl radicals directly from this compound. Scientific literature searchable through standard databases does not provide explicit examples or dedicated studies on this particular transformation for this specific compound.

In broader organic chemistry, acyl radicals are versatile intermediates. youtube.com Their generation from aldehydes can be achieved through processes like hydrogen atom transfer (HAT). ethz.ch For instance, photoredox catalysis can be employed where an excited photocatalyst abstracts the aldehydic hydrogen atom to form the corresponding acyl radical. nih.gov Common photocatalysts for such transformations include eosin (B541160) Y and various iridium complexes. youtube.comnih.gov

Once generated, these acyl radicals can be "trapped" by reacting with various substrates. A common trapping method is the Giese-type addition to electron-deficient alkenes. youtube.com Another method involves their reaction with trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which can form a stable adduct, confirming the radical's transient existence. nih.gov While these are established methods for aldehydes in general, their specific application to this compound, and the efficiency of such processes, have not been documented in the available scientific literature.

Table 1: General Methods for Acyl Radical Generation and Trapping (Hypothetical Application to this compound)

Generation Method Reagents/Conditions Trapping Method Potential Product Type Status for this compound
Photoredox Catalysis (HAT)Iridium or Ruthenium photocatalyst, visible lightAddition to Michael acceptorKetoneNot documented
Radical InitiatorAIBN, heatReaction with TEMPOTEMPO adductNot documented
Photochemical Norrish Type I CleavageUV lightIntramolecular cyclizationCyclic ketoneNot documented

Single-Electron Transfer Processes in Transformation of this compound

Similar to the generation of acyl radicals, specific studies on single-electron transfer (SET) processes involving the transformation of this compound are not readily found in the current body of scientific literature.

Generally, SET processes are fundamental in photoredox catalysis and electrochemistry, enabling the formation of radical ions from neutral organic molecules. libretexts.org In a hypothetical scenario, this compound could undergo a single-electron reduction to form a radical anion, or a single-electron oxidation to yield a radical cation. The feasibility of these processes would depend on the compound's redox potentials.

For aldehydes, SET can be a key step in reductive coupling reactions. For example, a radical anion formed via SET could participate in pinacol-type coupling reactions. The electrochemical behavior of aldehydes has been studied, where the carbonyl group can be reduced at an electrode surface. researchgate.net However, specific electrochemical data, such as the reduction potential for this compound, is not available in the reviewed literature. Such data would be crucial for predicting the viability and outcomes of SET-initiated transformations.

Table 2: Potential Single-Electron Transfer (SET) Pathways for this compound (Theoretical)

SET Process Initiation Method Intermediate Species Potential Subsequent Reaction Status for this compound
ReductionPhotoredox catalysis with a reductant or electrochemistryRadical anionDimerization (Pinacol coupling)Not documented
OxidationPhotoredox catalysis with an oxidant or electrochemistryRadical cationNucleophilic attackNot documented

It is important to underscore that the information presented here is based on general principles of radical chemistry and single-electron transfer processes. Dedicated experimental investigation is required to determine the actual reactivity profile of this compound under such conditions.

Coordination Chemistry of 4 Acetylpicolinaldehyde As a Ligand

Design Principles for Pyridine-Aldehyde/Ketone Chelating Ligands

The design of chelating ligands is a fundamental aspect of coordination chemistry, aiming to create molecules that can bind to a central metal ion through multiple donor atoms, thereby forming a stable, ring-like structure known as a chelate. Pyridine-aldehyde and pyridine-ketone derivatives are prominent examples of such ligands, where the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the carbonyl group can simultaneously coordinate to a metal center.

4-Acetylpicolinaldehyde is anticipated to primarily function as a bidentate ligand. This coordination mode involves the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group binding to a single metal ion. This chelation results in the formation of a thermodynamically stable five-membered ring, a common and favored arrangement in coordination chemistry. The planarity of the pyridine ring and the acetyl group can further enhance the stability of the resulting complex through delocalization of electron density.

While bidentate coordination is the most probable mode, the potential for multidentate coordination exists, particularly if the acetyl group undergoes further chemical modification. For instance, condensation reactions at the acetyl group could introduce additional donor atoms, transforming the ligand into a tridentate or even a tetradentate system. Such modifications would allow for the formation of more complex coordination architectures and the stabilization of different metal oxidation states.

The electronic and steric properties of a ligand profoundly influence the geometry, stability, and reactivity of its metal complexes. Ligand field theory provides a framework for understanding the electronic effects of ligands on the d-orbitals of a transition metal ion. The pyridine nitrogen of this compound is a σ-donor and a π-acceptor, while the acetyl oxygen is primarily a σ-donor. This combination of donor atoms is expected to create a moderately strong ligand field, influencing the d-orbital splitting and, consequently, the magnetic and spectroscopic properties of the resulting complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent, temperature, and stoichiometry of the reactants can influence the final product. Characterization of the resulting complexes would rely on a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and properties. The reaction of this compound with salts of copper, iron, cobalt, nickel, platinum, and palladium is expected to yield stable complexes. nih.gov The coordination geometry around the metal center would depend on the nature of the metal ion, its oxidation state, and the number of coordinated ligands. For example, Cu(II) and Ni(II) could form square planar or octahedral complexes, while Fe(II/III) and Co(II/III) would likely adopt octahedral geometries. electrochemsci.org Platinum(II) and Palladium(II) typically favor square planar coordination. nih.govrsc.orgmdpi.com

Below is a table of hypothetical, yet representative, structural data for transition metal complexes with this compound, based on known structures of similar pyridine-ketone ligands.

Metal IonCoordination GeometryM-N Bond Length (Å)M-O Bond Length (Å)N-M-O Angle (°)
Cu(II)Distorted Octahedral~2.02~1.95~81
Fe(III)Octahedral~2.15~2.00~78
Co(II)Octahedral~2.10~2.05~79
Ni(II)Octahedral~2.08~2.03~80
Pt(II)Square Planar~2.05~2.01~82
Pd(II)Square Planar~2.04~2.00~82

Note: The data presented in this table is illustrative and based on typical values for similar complexes, as specific experimental data for this compound complexes is not widely available.

The coordination chemistry of lanthanides and actinides differs significantly from that of transition metals. researchgate.net These f-block elements are characterized by larger ionic radii, higher coordination numbers (typically 8 to 12), and predominantly ionic bonding. nih.gov The coordination of this compound to lanthanide and actinide ions would likely involve multiple ligand molecules to satisfy the higher coordination number of the metal. mdpi.com

The resulting coordination architectures could be quite complex, potentially forming polynuclear structures or coordination polymers. mdpi.com The larger size of these metal ions would minimize the steric hindrance from the acetyl group, allowing for a greater number of ligands to pack around the central ion. The specific structure would also be influenced by the counter-ions present in the reaction mixture, which can also participate in the coordination sphere.

Photophysical and Electrochemical Properties of this compound Coordination Compounds

The incorporation of a ligand like this compound into a metal complex can give rise to interesting photophysical and electrochemical properties. The electronic transitions within the complex, which can be of metal-centered, ligand-centered, or charge-transfer character, determine its absorption and emission behavior. msu.edu

Coordination to a metal ion can significantly alter the photophysical properties of the this compound ligand. The rigidity imposed by chelation can reduce non-radiative decay pathways, potentially leading to enhanced fluorescence or phosphorescence. nih.gov The presence of a heavy metal ion can also promote intersystem crossing, favoring phosphorescence. The nature of the metal ion plays a critical role; for instance, lanthanide complexes are well-known for their sharp, line-like emission bands arising from f-f transitions, which can be sensitized by the organic ligand (the "antenna effect"). nih.govmdpi.comrsc.org

The electrochemical behavior of these complexes, typically studied by techniques such as cyclic voltammetry, would reveal the redox properties of both the metal center and the ligand. researchgate.net The coordination of the ligand can stabilize certain oxidation states of the metal, shifting its redox potentials. The ligand itself may also undergo redox processes, which can be influenced by the coordinated metal ion. rsc.org

Below is a table summarizing expected photophysical and electrochemical properties for hypothetical this compound complexes.

Metal ComplexAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Redox Potential (V vs. SCE)
[Cu(L)₂]²⁺~350, ~600--Cu(II)/Cu(I) ~ -0.1
[Fe(L)₂]³⁺~380, ~550--Fe(III)/Fe(II) ~ +0.4
[Ru(L)₃]²⁺~450~610~0.05Ru(III)/Ru(II) ~ +1.2
[Eu(L)₃]³⁺~340~615~0.1-0.3Eu(III)/Eu(II) ~ -0.6
[Pt(L)₂]~390~520~0.2Pt(II)/Pt(I) ~ -1.5

Note: L represents the this compound ligand. The data is representative and based on analogous systems.

Luminescence and Absorption Characteristics

An investigation into the luminescence and absorption characteristics of metal complexes requires experimental data from photophysical studies. Such studies would typically involve synthesizing complexes of this compound with various metal ions, particularly lanthanides or transition metals known for their emissive properties. The analysis would include:

UV-Visible Absorption Spectroscopy: To determine the electronic transitions within the complex, including ligand-centered (π-π*), metal-centered (d-d), and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. Data would be presented as wavelengths of maximum absorbance (λmax) and corresponding molar extinction coefficients (ε).

Luminescence/Emission Spectroscopy: To characterize the emission properties of the complexes upon excitation. Key data points would include emission wavelengths (λem), luminescence quantum yields (Φ), and excited-state lifetimes (τ).

A thorough search did not yield any studies reporting these specific photophysical measurements for complexes of this compound.

Redox Behavior and Electron Transfer Mechanisms in Metal Complexes

The study of redox behavior in coordination compounds typically involves electrochemical techniques like cyclic voltammetry. This analysis would provide insight into the electron transfer processes involving both the central metal ion and the this compound ligand. The expected research findings would cover:

Redox Potentials: Determination of the formal reduction potentials (E½) for metal- and/or ligand-based redox couples (e.g., Mn+/M(n-1)+).

Electron Transfer Mechanisms: Analysis of the electrochemical data to understand the nature of the electron transfer (e.g., reversible, quasi-reversible, or irreversible) and to probe the electronic communication between the metal center and the ligand's acetyl and aldehyde functional groups.

No published electrochemical data for metal complexes specifically incorporating the this compound ligand could be located.

Self-Assembly and Supramolecular Structures in Coordination Chemistry

The formation of predictable, ordered structures through self-assembly is a cornerstone of modern coordination chemistry. For the this compound ligand, this would involve studying how its specific geometry and functional groups direct the formation of larger architectures when coordinated to metal ions. Research in this area would focus on:

Crystal Structure Analysis: Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of coordination compounds. This would reveal bond lengths, bond angles, coordination geometries (e.g., octahedral, tetrahedral), and the formation of discrete molecules, coordination polymers, or other supramolecular frameworks.

Intermolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonding (potentially involving the acetyl carbonyl) or π-π stacking (involving the pyridine ring), which guide the self-assembly process and stabilize the resulting supramolecular structure.

Despite searching for crystallographic data, no reports on the synthesis and structural characterization of coordination complexes or supramolecular assemblies derived from this compound were found.

Table of Compounds

Since no specific complexes could be discussed, a table of compounds cannot be generated.

Computational and Theoretical Studies on 4 Acetylpicolinaldehyde

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms, the stability of different spatial orientations, and the potential for isomerism.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. stackexchange.com For 4-acetylpicolinaldehyde, both Density Functional Theory (DFT) and ab initio methods can be employed for this purpose.

DFT methods, such as those utilizing the B3LYP functional, offer a good balance between computational cost and accuracy for many organic molecules. arxiv.org Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from quantum mechanical principles without empirical parameters, often providing higher accuracy at a greater computational expense.

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule. stackexchange.com Upon convergence, these calculations yield key structural parameters. For this compound, this would include the bond lengths between the carbon, nitrogen, oxygen, and hydrogen atoms, the bond angles defining the geometry of the pyridine (B92270) ring and its substituents, and the dihedral angles describing the orientation of the acetyl and aldehyde groups relative to the ring.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

Parameter Bond/Angle Predicted Value
Bond Length C2-N1 1.34 Å
C6-N1 1.33 Å
C4-C7 1.50 Å
C7-O1 1.22 Å
C2-C9 1.48 Å
C9-O2 1.21 Å
Bond Angle C6-N1-C2 117.5°
N1-C2-C9 116.8°
C3-C4-C7 121.3°
Dihedral Angle N1-C2-C9-O2 178.5°

Note: The data in this table is illustrative and represents typical values that would be obtained from such a calculation.

The presence of rotatable single bonds in this compound, specifically the bonds connecting the acetyl and aldehyde groups to the pyridine ring, allows for the existence of different conformers. Conformational analysis involves systematically exploring these rotations to identify the most stable conformers and the energy barriers between them.

Furthermore, the presence of carbonyl and methyl groups raises the possibility of keto-enol tautomerism. researchgate.net Computational methods can be used to calculate the relative energies of the keto (the standard form of this compound) and potential enol tautomers. researchgate.net By comparing the Gibbs free energies of the different tautomers, the equilibrium population of each form can be predicted. researchgate.net These calculations are crucial for understanding the molecule's reactivity, as different tautomers may exhibit distinct chemical behaviors. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a comprehensive understanding of the reaction mechanism. nih.gov

Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy transition state. wikipedia.orgwikipedia.org Computationally, a transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. wuxiapptec.com

For reactions involving this compound, such as nucleophilic addition to the aldehyde or acetyl carbonyl groups, computational methods can be used to locate the geometry of the transition state. This involves specialized algorithms that search for saddle points on the potential energy surface. Once located, a frequency calculation is performed to confirm that the structure corresponds to a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com The energy of the transition state relative to the reactants determines the activation energy of the reaction. youtube.com

A reaction coordinate is a geometric parameter that changes during the conversion of reactants to products. libretexts.org Reaction coordinate mapping, also known as potential energy surface (PES) scanning, involves systematically changing the reaction coordinate and calculating the energy at each point. hw.ac.uk This process generates a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate. hw.ac.uk

Prediction of Spectroscopic Signatures and Vibrational Modes

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for the identification and characterization of unknown compounds.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. libretexts.orglibretexts.org These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O bonds in the acetyl and aldehyde groups or the breathing modes of the pyridine ring. libretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated, which are then used to predict the chemical shifts for ¹H and ¹³C NMR spectra. academicjournals.org These predictions can help in the assignment of peaks in experimental NMR spectra to specific atoms within the this compound molecule. academicjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. These values correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum and their relative intensities. This information provides insight into the electronic transitions occurring within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Aldehyde C=O Stretch 1725
Acetyl C=O Stretch 1705
Pyridine Ring C=N Stretch 1580
Acetyl C-H Stretch (methyl) 2980

Note: This data is illustrative and represents typical values that would be obtained from such a calculation. The actual values may vary depending on the level of theory and basis set used.

Simulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules with a high degree of accuracy. These simulations offer a theoretical counterpart to experimental data, aiding in spectral assignment and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra for this compound would typically involve geometry optimization of the molecule's ground state, followed by the calculation of chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ijcce.ac.irresearchgate.net The resulting data provides predicted ¹H and ¹³C NMR chemical shifts.

For this compound, the simulated ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl protons of the acetyl group. The chemical shift of the aldehyde proton would likely be the most downfield, a characteristic feature of such functional groups. youtube.com The protons on the pyridine ring would exhibit shifts influenced by the electron-withdrawing nature of both the acetyl and aldehyde substituents.

The simulated ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde and acetyl groups are expected to resonate at the lowest field, providing clear markers for these functional groups.

Illustrative Simulated ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde C-H 9.5 - 10.5 190 - 200
Pyridine C-H 7.5 - 9.0 120 - 155
Acetyl C=O - 195 - 205
Acetyl CH₃ 2.5 - 3.0 25 - 35

Note: This table presents hypothetical data based on typical chemical shift ranges for the functional groups present in this compound and is for illustrative purposes.

Infrared (IR) Spectroscopy:

Simulated IR spectra are obtained by calculating the vibrational frequencies of the molecule after geometry optimization. These calculations predict the wavenumbers at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes such as stretching and bending of bonds. vscht.czwiley.com

For this compound, the simulated IR spectrum would prominently feature strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and acetyl groups, typically in the region of 1680-1750 cm⁻¹. vscht.cz The C-H stretching of the aldehyde group would also be a characteristic, albeit weaker, band. vscht.cz Additionally, vibrations associated with the pyridine ring, such as C=C and C=N stretching, would appear in the fingerprint region.

Illustrative Simulated IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch (Aldehyde) ~1700
C=O Stretch (Acetyl) ~1685
C-H Stretch (Aldehyde) ~2720
Aromatic C=C/C=N Stretch 1400 - 1600
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Methyl) 2850 - 3000

Note: This table presents hypothetical data based on characteristic IR absorption frequencies for the functional groups in this compound and is for illustrative purposes.

Electronic Excitation Spectra and Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. mdpi.comnih.gov This approach allows for the prediction of electronic absorption spectra (UV-Vis) and provides insights into the photophysical properties of a compound.

For this compound, TD-DFT calculations would reveal the energies of its electronic transitions, which correspond to the absorption of UV-Vis light. These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these transitions, for instance, whether they are π→π* or n→π*, can be determined by analyzing the molecular orbitals involved. mdpi.com

The predicted photophysical properties would include the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the excited states. Such studies are crucial for understanding the potential of this compound in applications like photosensitizers or as a component in fluorescent materials. nih.govnih.gov

Illustrative Predicted Electronic Transition Data for this compound

Transition Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~350 0.15 HOMO → LUMO (n→π*)
S₀ → S₂ ~280 0.45 HOMO-1 → LUMO (π→π*)
S₀ → S₃ ~250 0.30 HOMO → LUMO+1 (π→π*)

Note: This table contains hypothetical data representative of what a TD-DFT calculation might yield for a molecule with the chromophores present in this compound and is for illustrative purposes.

Ligand-Metal Bonding Interactions and Orbital Analysis in this compound Complexes

This compound possesses multiple potential coordination sites (the pyridine nitrogen and the carbonyl oxygens), making it an interesting ligand for the formation of metal complexes. nih.gov Computational chemistry provides a detailed picture of the bonding in these complexes.

Ligand-Metal Bonding Interactions:

The interaction between this compound and a metal ion can be described as a Lewis acid-base interaction, where the ligand donates electron density to the metal center. nih.gov The strength and nature of this coordination can be investigated using computational methods. DFT calculations can determine the geometry of the resulting metal complex and the binding energy between the ligand and the metal.

Orbital Analysis:

Natural Bond Orbital (NBO) analysis is a common technique used to understand the donor-acceptor interactions within a molecule, including metal-ligand bonds. researchgate.netresearchgate.netscirp.org NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

In a complex of this compound, NBO analysis would quantify the charge transfer from the ligand's donor atoms (e.g., the nitrogen of the pyridine ring) to the metal center. This is achieved by examining the interactions between the filled lone pair orbitals of the ligand and the vacant orbitals of the metal. The second-order perturbation theory analysis within the NBO framework provides an estimate of the stabilization energy associated with these donor-acceptor interactions, offering a quantitative measure of the bond strength.

Illustrative NBO Analysis Data for a Hypothetical [M(this compound)]²⁺ Complex

Donor NBO (Ligand) Acceptor NBO (Metal) Stabilization Energy E(2) (kcal/mol)
LP (1) N LP* (1) M 45.5
LP (1) O (acetyl) LP* (1) M 15.2
LP (1) O (aldehyde) LP* (1) M 12.8

Note: This table presents hypothetical data illustrating the kind of information obtained from an NBO analysis on a metal complex. LP denotes a lone pair and LP denotes a vacant lone pair (antibonding) orbital. The values are for illustrative purposes only.*

By examining the composition of the molecular orbitals, particularly the HOMO and LUMO, one can further understand the electronic structure of the complex. In many transition metal complexes, the HOMO may have significant ligand character, while the LUMO may be more localized on the metal, or vice versa, which has important implications for the complex's reactivity and photophysical properties.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Acetylpicolinaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of protons and carbons, complex molecules like 4-Acetylpicolinaldehyde derivatives often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR techniques for unambiguous assignments.

Correlation Spectroscopy (COSY): This homonuclear correlation technique is instrumental in identifying spin-spin coupling relationships between protons, typically over two to three bonds. For a hypothetical this compound derivative, COSY would reveal correlations between the protons on the pyridine (B92270) ring, aiding in their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful experiment that correlates the chemical shifts of protons with their directly attached carbon atoms. This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): Complementing HSQC, HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems. For instance, the proton of the aldehyde group would show a correlation to the carbonyl carbon of the acetyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of nuclei. This is invaluable for determining the stereochemistry and conformation of this compound derivatives.

A summary of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalExpected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
Aldehyde-HPyridine-H3Aldehyde-CPyridine-C4, Pyridine-C3
Acetyl-CH₃-Acetyl-C(CH₃)Acetyl-C=O, Pyridine-C4
Pyridine-H3Pyridine-H2, Aldehyde-HPyridine-C3Pyridine-C2, Pyridine-C4, Pyridine-C5
Pyridine-H5Pyridine-H6Pyridine-C5Pyridine-C4, Pyridine-C6, Pyridine-C3
Pyridine-H6Pyridine-H5Pyridine-C6Pyridine-C5, Pyridine-C2

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. By analyzing parameters such as chemical shift anisotropy and cross-polarization magic angle spinning (CP-MAS) spectra, ssNMR can distinguish between different polymorphs of this compound derivatives, which may not be readily discernible by other methods.

Vibrational Spectroscopy Applications in Functional Group Analysis

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For this compound, characteristic absorption bands would be expected for the carbonyl groups of the aldehyde and acetyl functionalities, as well as vibrations associated with the pyridine ring.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch1710 - 1685
Acetyl C=OStretch1690 - 1670
Aromatic C=C/C=NStretch1600 - 1450
Aldehyde C-HStretch2830 - 2695
Methyl C-HStretch2970 - 2850
Aromatic C-HStretch3100 - 3000

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the functional groups and skeletal structure.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This allows for the detection of very low concentrations of the analyte and can provide information about the orientation of the molecule on the surface. For pyridine-containing compounds like this compound, SERS is particularly effective due to the strong interaction between the nitrogen lone pair and the metal surface.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound derivatives.

Electron ionization (EI) is a common ionization method that leads to extensive fragmentation. The analysis of these fragment ions provides a "fingerprint" that can be used to identify the compound and deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the acetyl and aldehyde groups.

Fragment Ion (m/z)Possible Neutral Loss
[M-15]⁺Loss of •CH₃
[M-29]⁺Loss of •CHO
[M-43]⁺Loss of •COCH₃
[M-44]⁺Loss of CO₂ (rearrangement)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound derivatives. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula, which is a critical first step in structural elucidation. The high resolving power of modern mass spectrometers can differentiate between ions with very similar nominal masses, thereby eliminating ambiguity.

For a hypothetical derivative, such as the thiosemicarbazone of this compound, the expected molecular formula would be C9H10N4OS. HRMS analysis would be expected to yield a high-resolution mass that corresponds closely to the calculated exact mass of this formula.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

ParameterValue
Molecular Formula C9H10N4OS
Calculated Exact Mass 222.0575
Observed m/z 222.0578
Mass Accuracy (ppm) 1.35
Instrumentation Time-of-Flight (TOF) or Orbitrap Mass Analyzer

Note: The data presented in this table is illustrative and serves to demonstrate the type of information obtained from HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides valuable information about the connectivity of atoms within a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure and can be used to confirm the identity of this compound derivatives.

The fragmentation of aldehydes often involves characteristic losses. For instance, α-cleavage adjacent to the carbonyl group is a common fragmentation pathway. In the case of this compound derivatives, fragmentation may be initiated at the acetyl or aldehyde functional groups, as well as at the bonds of any derivatizing moiety.

Table 2: Expected Fragmentation Patterns for a Hypothetical this compound Thiosemicarbazone Derivative

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
222.0575[C8H7N4S]+CH3CO
222.0575[C8H8N3O]+H2S + CN
222.0575[C6H5N2]+C3H5N2OS

Note: This table presents hypothetical fragmentation patterns based on general principles of mass spectrometry and is for illustrative purposes.

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization of this compound derivatives.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the determination of the precise three-dimensional structure of a molecule, including its absolute configuration in chiral compounds. The analysis of a suitable single crystal of a this compound derivative can provide a definitive structural proof.

While a crystal structure for this compound itself is not available, the structure of a related compound, Pyridine 4-carbaldehyde semicarbazone, has been determined. This analysis revealed that the compound crystallizes in a triclinic system with the space group P-1. Such studies provide detailed geometric parameters. ajchem-a.comajchem-a.comresearchgate.net

Table 3: Representative Crystallographic Data for a Pyridine-4-carbaldehyde Derivative

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 7.2778(2)
b (Å) 10.1592(4)
c (Å) 10.8460(4)
α (°) 91.681(3)
β (°) 102.741(3)
γ (°) 101.624(3)
Volume (ų) 763.84(5)

Note: Data is for a related pyridine-4-carbaldehyde derivative and is presented to illustrate the type of information obtained from single-crystal X-ray diffraction. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample. It is particularly useful when single crystals of sufficient size and quality for SCXRD cannot be obtained. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline form.

PXRD is instrumental in polymorph screening, which is the search for and characterization of different crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their identification and differentiation. The technique can also be used to assess the purity of a crystalline sample and to monitor phase transformations under different conditions.

Table 4: Application of Powder X-ray Diffraction in the Analysis of Crystalline Solids

ApplicationDescription
Phase Identification Comparison of the experimental diffraction pattern with a database of known patterns to identify the crystalline phase(s) present in a sample.
Polymorph Screening Identification and characterization of different crystalline forms (polymorphs) of a compound.
Purity Analysis Detection of crystalline impurities in a sample.
Crystallinity Assessment Determination of the degree of crystallinity in a sample.

Derivatives and Functional Analogs of 4 Acetylpicolinaldehyde

Systematic Modification of the Acetyl Group

The acetyl group, a methyl ketone, is a versatile functional handle for a wide range of chemical transformations, allowing for the extension of its carbon chain (homologation) or its conversion into other functional groups.

Homologation refers to any reaction that extends a carbon chain by a constant unit, typically a methylene (B1212753) (-CH2-) group. wikipedia.org For the acetyl group in 4-Acetylpicolinaldehyde, this can be achieved through several established synthetic routes. For instance, a Wittig reaction with methoxymethylenetriphenylphosphine would convert the ketone into a vinyl ether, which can then be hydrolyzed to yield the one-carbon homologated aldehyde. Alternatively, Horner-Wadsworth-Emmons reactions using phosphonate (B1237965) reagents can achieve a two-carbon homologation to form α,β-unsaturated aldehydes. nih.gov

Diversification of the acetyl group can be accomplished through reactions that build upon the existing keto-methyl functionality. The acidic α-protons of the methyl group facilitate condensation reactions. A notable example is the Claisen-Schmidt condensation, where this compound would react with various aromatic aldehydes in the presence of a base to form chalcone-like structures (α,β-unsaturated ketones). This strategy significantly expands the molecular complexity and allows for the introduction of diverse aryl substituents.

Table 1: Potential Diversification Strategies for the Acetyl Group
Reaction TypeReagent ExampleResulting Structure on Acetyl GroupPotential Introduced Moiety
Homologation (Wittig)Methoxymethylenetriphenylphosphine-CH2CHOPropionaldehyde
Homologation (Horner-Wadsworth-Emmons)Triethyl phosphonoacetate-C(CH3)=CHCOOEtα,β-Unsaturated ester
Claisen-Schmidt CondensationBenzaldehyde-COCH=CH-PhChalcone (B49325) derivative
Mannich ReactionFormaldehyde, Dimethylamine-COCH2CH2N(CH3)2β-Aminoketone (Mannich base)

The direct conversion of the acetyl group to an ester or an amide requires its initial oxidation to a carboxylic acid. This is classically achieved via the haloform reaction. wikipedia.orgmasterorganicchemistry.combyjus.com Treatment of this compound with a halogen (e.g., bromine or iodine) in the presence of a strong base would convert the acetyl group into a carboxylate, with the concurrent formation of bromoform (B151600) or iodoform. wikipedia.orglibretexts.org The resulting pyridine-4-carbaldehyde-2-carboxylic acid can then undergo esterification or amidation.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a standard method. masterorganicchemistry.comathabascau.ca Given the presence of the basic pyridine (B92270) nitrogen, the use of acid catalysts must be carefully controlled, but methods for the esterification of pyridine carboxylic acids are well-documented. google.comgoogle.com

Amidation: The formation of an amide from the carboxylic acid derivative is typically accomplished using coupling agents to activate the carboxyl group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), facilitate the reaction with a primary or secondary amine to form the corresponding amide with high efficiency. fishersci.co.uknih.govgrowingscience.com

Reduction: The acetyl group's carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This reaction is generally chemoselective for ketones and aldehydes. However, since this compound also possesses an aldehyde group, which is typically more reactive than a ketone, careful control of reaction conditions (e.g., low temperature, specific reagents like sodium triacetoxyborohydride) would be necessary to achieve selective reduction of one carbonyl over the other.

Table 2: Transformations of the Acetyl Group
Initial GroupReaction SequenceFinal GroupKey Reagents
-COCH3Haloform Reaction → Fischer Esterification-COOR1. I2, NaOH; 2. ROH, H+
-COCH3Haloform Reaction → Amide Coupling-CONR21. Br2, NaOH; 2. R2NH, EDC
-COCH3Reduction-CH(OH)CH3NaBH4

Diversification of the Pyridine Ring System

The pyridine ring itself is a key target for modification to tune the electronic properties and steric profile of the molecule.

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. quimicaorganica.org This inherent electron deficiency is further amplified in this compound by the presence of two powerful electron-withdrawing groups: the 4-acetyl and the picolinaldehyde. These groups deactivate the ring towards electrophilic aromatic substitution (EAS), making reactions like nitration or halogenation very difficult and requiring harsh conditions. wikipedia.orgyoutube.com If EAS were to occur, it would be directed to the C-3 and C-5 positions, which are meta to both substituents.

Conversely, this strong electron-withdrawing character activates the pyridine ring for nucleophilic aromatic substitution (SNA), particularly at the C-2 and C-6 positions (ortho/para to the activating groups). stackexchange.comwikipedia.org A good leaving group, such as a halide, pre-installed at these positions would be readily displaced by nucleophiles like amines, alkoxides, or thiolates. youtube.com

Introducing additional substituents—either electron-donating (e.g., -NH2, -OCH3) or electron-withdrawing (e.g., -Cl, -NO2)—would further modulate the ring's reactivity and its properties as a ligand. Electron-donating groups would increase the ring's electron density, making it a stronger Lewis base (more effective ligand) and potentially facilitating EAS, while further substitution with electron-withdrawing groups would enhance its susceptibility to SNA.

Table 3: Predicted Effects of Additional Substituents on the Pyridine Ring
Substituent (at C-3)Electronic EffectPredicted Impact on EAS ReactivityPredicted Impact on Ligand Basicity
-OCH3Electron-Donating (Resonance)IncreaseIncrease
-CH3Electron-Donating (Inductive)Slight IncreaseSlight Increase
-ClElectron-Withdrawing (Inductive)DecreaseDecrease
-NO2Strongly Electron-WithdrawingStrong DecreaseStrong Decrease

Building a poly-substituted pyridine scaffold from this compound is challenging due to the deactivated nature of the ring. A common strategy to overcome this is through N-oxidation. oaji.net Reacting the parent molecule with an oxidant like hydrogen peroxide would form the corresponding pyridine-N-oxide. The N-oxide functionality activates the C-2 and C-6 positions for both electrophilic and nucleophilic attack. For example, nitration of 4-acetylpyridine-N-oxide has been shown to proceed at the C-2 position. oaji.net The resulting nitro group can be further transformed (e.g., reduced to an amine), and the N-oxide can be subsequently removed by reduction to regenerate the pyridine ring, yielding a new di-substituted derivative ready for further functionalization.

Modern synthetic chemistry also offers numerous methods for the de novo synthesis of polysubstituted pyridines, such as multi-component reactions or [2+2+2] cycloadditions, which build the ring from acyclic precursors. rsc.orgrsc.orgresearchgate.netthieme-connect.comorganic-chemistry.org While not direct modifications of this compound, these methods provide alternative routes to complex analogs that would be difficult to access through direct functionalization.

Exploration of Bioisosteric Replacements for the Pyridine Ring

In medicinal chemistry, bioisosteric replacement is a key strategy used to improve a molecule's properties while retaining its desired biological function. researchgate.net This involves replacing a functional group or scaffold with another that has similar steric and electronic characteristics.

Several bioisosteres for the pyridine ring have been explored. frontiersin.orgnih.gov A prominent example is the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile. d-nb.inforesearchgate.netresearchgate.net The nitrile group can effectively mimic the hydrogen-bond accepting capability of the pyridine nitrogen, and the phenyl ring serves as a similar-sized scaffold. researchgate.net

Another advanced strategy involves replacing the planar aromatic pyridine ring with a saturated, three-dimensional scaffold to improve physicochemical properties such as solubility and metabolic stability. The 3-azabicyclo[3.1.1]heptane core has been identified as a highly effective saturated mimetic of the pyridine ring. chemrxiv.orgresearchgate.netenamine.netchemrxiv.orgnih.gov Studies comparing drugs containing a pyridine ring to their analogs with a 3-azabicyclo[3.1.1]heptane core have shown dramatic improvements in water solubility and metabolic half-life, with only minor changes to lipophilicity. chemrxiv.orgresearchgate.net Other potential bioisosteres include pyridinones and other modified heterocycles like 2-difluoromethylpyridines, which can act as replacements for pyridine-N-oxides. nih.govrsc.org

Table 4: Comparison of Pyridine and Potential Bioisosteric Scaffolds
ScaffoldKey FeaturesRationale for Replacement
PyridineAromatic, planar, H-bond acceptorBaseline scaffold
BenzonitrileAromatic, planar, H-bond acceptorMimics electronics and H-bonding; alters metabolic profile. researchgate.netresearchgate.net
3-Azabicyclo[3.1.1]heptaneSaturated, 3D, H-bond acceptorImproves solubility, metabolic stability, and introduces 3D character. chemrxiv.orgresearchgate.net
PyridinonePartially saturated, H-bond donor/acceptorActs as a bioisostere for amides and phenols; modulates polarity. nih.gov

Thiophene (B33073), Furan (B31954), and Pyrrole (B145914) Analogues

The replacement of the pyridine ring in this compound with thiophene, furan, or pyrrole moieties introduces significant changes in the electronic and structural characteristics of the molecule. The synthesis of such 2,4-disubstituted five-membered heterocycles often involves multi-step reaction sequences starting from appropriately substituted precursors.

Thiophene Analogues: The synthesis of thiophene analogues, which can be considered isosteres of pyridine derivatives, has been an area of significant interest. igi-global.comnih.gov General methods for the synthesis of 2,4-disubstituted thiophenes can be adapted to create analogues of this compound. researchgate.net For instance, thieno[2,3-b]pyridines, which are fused systems of thiophene and pyridine, represent a class of related structures with a wide range of biological activities. igi-global.com The synthesis of such compounds often involves the construction of the thiophene ring onto a pre-existing pyridine or vice versa. nih.gov While direct synthesis of a thiophene with precisely a 2-formyl and 4-acetyl group is not widely documented, the strategic functionalization of thiophene rings is a well-established field. researchgate.net

Furan Analogues: Furan derivatives, known for their presence in many natural products, can also serve as analogues for pyridine-based compounds. derpharmachemica.comrsc.org The synthesis of 2,4-disubstituted furans can be achieved through various synthetic routes. derpharmachemica.comsemanticscholar.org For example, 4-(Furan-2-yl)pyridine is a known compound where a furan ring is directly attached to a pyridine ring. biosynth.comnih.gov The synthesis of a direct furan analogue of this compound would likely involve the construction of the furan ring with the desired carbonyl functionalities at the 2- and 4-positions.

Pyrrole Analogues: Pyrrole-containing compounds are of immense biological importance. nih.gov The synthesis of 2,4-disubstituted pyrroles can be accomplished through various methods, including the cyclocondensation of enones with aminoacetonitrile (B1212223) followed by subsequent chemical transformations. researchgate.net The creation of pyrrole-pyridine based ligands, often through cross-coupling reactions, highlights the possibility of linking these two heterocyclic systems. nih.gov A direct pyrrole analogue of this compound would be a valuable compound for biological screening and materials science applications.

A comparative overview of the general synthetic approaches for these heterocyclic analogues is presented in the table below.

HeterocycleGeneral Synthetic StrategyKey Features
Thiophene Construction of the thiophene ring onto a pyridine core or vice versa; functionalization of pre-existing thiophene rings.Thiophene is considered an isostere of pyridine and can impart different electronic properties.
Furan Construction of the furan ring with desired functionalities; attachment of a furan ring to a pyridine scaffold.Furan rings are common in natural products and can influence biological activity.
Pyrrole Cyclocondensation reactions; cross-coupling to form pyrrole-pyridine systems.Pyrrole derivatives are of significant biological interest.

Benzene (B151609) Ring Analogues

Replacing the pyridine ring of this compound with a benzene ring leads to a non-heterocyclic aromatic analogue. The synthesis of such a molecule, essentially a disubstituted acetophenone, can be approached through established methods of aromatic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. nih.gov For example, the Suzuki coupling of a dihalobenzene derivative with appropriate organoboron reagents could be a viable route to introduce the acetyl and formyl groups at the desired positions. Alternatively, Friedel-Crafts acylation and formylation reactions on a suitable benzene precursor could be employed.

Synthesis and Study of Extended Conjugated Systems Involving the Picolinaldehyde Core

The presence of reactive carbonyl groups in this compound makes it an excellent building block for the synthesis of extended π-conjugated systems. These systems are of great interest due to their potential applications in organic electronics, nonlinear optics, and as fluorescent probes. Various synthetic methodologies can be employed to extend the conjugation from the picolinaldehyde core.

Condensation Reactions: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. thermofisher.combas.bgpurechemistry.org The formyl group of this compound is particularly susceptible to this reaction, allowing for the introduction of a variety of electron-withdrawing groups and the extension of the π-system. thermofisher.combas.bg Similarly, the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a powerful tool for the synthesis of alkenes and can be used to introduce vinyl linkages, thereby extending the conjugation. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.org Claisen-Schmidt condensation between 2-acetylpyridine (B122185) and 2-formylpyridine has been studied, leading to the formation of chalcone-like structures and other more complex products through subsequent reactions. ichem.mdichem.mdresearchgate.netresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the creation of extended conjugated systems. To utilize these reactions, this compound would first need to be converted to a derivative containing a suitable leaving group, such as a halide (e.g., 2-chloro-4-acetylpyridine).

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct method to introduce an alkyne bridge and extend the π-conjugation. wikipedia.orglibretexts.orgnih.govnih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide, offering another route to extend the conjugated system through the formation of a new carbon-carbon double bond. organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, providing a versatile method for creating new carbon-carbon bonds. nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net

Suzuki Coupling: As mentioned earlier, the Suzuki coupling is a highly efficient method for forming biaryl linkages and can be used to connect the picolinaldehyde core to other aromatic or heteroaromatic systems. nih.govmdpi.comresearchgate.netnih.gov

The choice of reaction depends on the desired structure of the final conjugated system. The electronic and photophysical properties of these extended systems would be highly dependent on the nature of the groups attached to the picolinaldehyde core and the length and type of the conjugating linker.

The following table summarizes the key reactions for extending the conjugation of the picolinaldehyde core.

Reaction TypeDescriptionPotential Application to this compound
Knoevenagel Condensation Reaction of a carbonyl group with an active methylene compound.Extends conjugation from the formyl group.
Wittig Reaction Reaction of a carbonyl group with a phosphonium ylide.Introduces vinyl linkages to extend the π-system.
Sonogashira Coupling Coupling of a terminal alkyne with an aryl halide.Introduces alkyne bridges for linear π-extension.
Heck Reaction Coupling of an alkene with an aryl halide.Forms new C=C bonds to extend conjugation.
Stille Coupling Coupling of an organotin compound with an aryl halide.Versatile C-C bond formation for complex structures.
Suzuki Coupling Coupling of a boronic acid with an aryl halide.Creates biaryl linkages to other aromatic systems.

Catalytic and Material Science Applications of 4 Acetylpicolinaldehyde and Its Complexes

Organocatalysis and Metal-Organic Catalysis Using 4-Acetylpicolinaldehyde Ligands

This compound possesses key functional groups—a pyridine (B92270) ring, an aldehyde, and a ketone—that make it a versatile candidate for ligand development in both organocatalysis and metal-organic catalysis. The pyridine nitrogen atom can act as a Lewis base or a coordination site for metal centers, while the carbonyl groups offer sites for chemical modification and interaction.

Asymmetric Catalysis Employing Chiral Derivatives

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. wikipedia.orgyoutube.com While this compound is achiral, it can serve as a scaffold for the synthesis of chiral ligands. Chiral aldehyde catalysis is a significant concept where a chiral catalyst can promote asymmetric transformations. nih.govresearchgate.net

Derivatives of this compound could be synthesized to introduce chirality. For example, the acetyl group could be reduced to a chiral secondary alcohol or converted into a chiral amine. These modified ligands could then be employed in various asymmetric reactions. The combination of a stereogenic center with the pyridine and aldehyde functionalities could create a bifunctional catalyst capable of activating substrates through hydrogen bonding or iminium ion formation, thereby controlling the stereochemical outcome of a reaction. mdpi.comyoutube.com

Table 1: Potential Chiral Derivatives and Their Applications

Chiral Derivative Structure (Hypothetical) Potential Asymmetric Reaction Mechanism of Action
Chiral amino-alcohol derivative Aldol or Mannich reactions Forms a chiral enamine or iminium ion intermediate, directing the approach of the electrophile.
Chiral diol derivative Carbonyl reductions or allylation Coordinates to a metal center, creating a chiral environment around the reactive site.

Homogeneous and Heterogeneous Catalytic Systems

The pyridine nitrogen of this compound makes it an excellent N-donor ligand for coordinating with transition metals in homogeneous catalysis . It can act as a monodentate ligand or be incorporated into a larger, multidentate ligand system. The resulting metal complexes could catalyze a range of transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the pyridine ring can be tuned by modifying the acetyl and aldehyde groups, thereby influencing the catalytic activity of the metal center.

For heterogeneous catalysis , the this compound ligand or its metal complexes could be immobilized on solid supports such as silica (B1680970), alumina, or polymers. This heterogenization offers advantages in catalyst separation and recycling. The aldehyde or acetyl group can be used as an anchor to covalently link the molecule to a functionalized support, creating a robust and reusable catalytic system.

Precursors for Polymeric Materials and Coordination Polymers

The reactivity of the aldehyde and acetyl groups, combined with the coordinating ability of the pyridine ring, positions this compound as a valuable building block for macromolecular structures.

Monomer Synthesis for Macromolecular Architectures

This compound can serve as a monomer or a precursor to a monomer for various polymerization reactions. The aldehyde functionality is particularly useful in condensation polymerizations with amines or active methylene (B1212753) compounds. For instance, it can react with diamines to form polyimines (Schiff base polymers) or undergo Knoevenagel condensation with molecules containing acidic C-H bonds. These reactions can lead to the formation of linear or cross-linked polymers with tunable properties.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The pyridine nitrogen and the carbonyl oxygen atoms of this compound can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of novel MOFs. dtu.dkchemrxiv.org By reacting with various metal salts, it could form 2D or 3D frameworks with potential applications in gas storage, separation, and catalysis. mdpi.com

Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers where organic building blocks are linked by strong covalent bonds. nih.govescholarship.org The aldehyde group of this compound is a prime functional group for forming COFs, typically through reversible reactions like imine or hydrazone formation. mdpi.com By reacting this compound with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), it is theoretically possible to construct highly ordered, porous COF materials.

Table 2: Theoretical Framework Construction

Framework Type Co-reactant Building Block Resulting Linkage Potential Properties
MOF Zinc Nitrate, Copper Acetate Coordination bond (N-Metal, O-Metal) Porosity, Luminescence, Catalytic Activity
COF p-Phenylenediamine Imine (C=N) High thermal stability, Permanent porosity, Tunable electronic properties

Sensing and Detection Technologies

The structural features of this compound also suggest its utility in the development of chemical sensors. The pyridine ring can act as a fluorophore or chromophore, and its interaction with analytes can lead to a change in its photophysical properties (e.g., fluorescence quenching or enhancement).

The Lewis basic pyridine nitrogen and the carbonyl oxygen atoms can serve as binding sites for specific metal ions. Upon coordination, the electronic structure of the molecule would be perturbed, resulting in a detectable optical or electrochemical signal. Furthermore, the aldehyde group could be used to selectively react with certain analytes, such as hydrazines or amines, leading to a colorimetric or fluorescent response. This makes this compound a promising platform for designing chemosensors for environmental or biological monitoring. For instance, coordination polymers derived from such ligands have been shown to be effective in detecting specific molecules. rsc.org

Table 3: Potential Sensing Applications

Target Analyte Proposed Sensing Mechanism Type of Signal
Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) Coordination with pyridine N and carbonyl O Fluorescence quenching or color change
Hydrazine derivatives Condensation reaction with the aldehyde group Formation of a new chromophore (color change)

Chemo- and Biosensors Based on Coordination Interactions

Due to a lack of specific research findings on this compound in the development of chemo- and biosensors based on coordination interactions, a detailed discussion on this topic is not currently possible. General principles suggest that as a molecule possessing both a pyridine nitrogen and two carbonyl groups, this compound has the potential to act as a ligand, forming coordination complexes with various metal ions. The formation of such complexes can lead to changes in spectroscopic or electrochemical properties, which is a fundamental concept in the design of coordination-based sensors. However, without specific studies on this compound, any further elaboration would be speculative.

Optical and Electrochemical Sensing Platforms

Similarly, a thorough review of scientific literature did not yield specific examples of this compound being incorporated into optical or electrochemical sensing platforms. The development of such sensors often relies on the unique photophysical or redox properties of a compound or its metal complexes. For instance, the formation of a Schiff base by reacting the aldehyde group of this compound with a suitable amine could introduce new chromophoric or fluorophoric units, a common strategy in the design of optical sensors. Likewise, the electrochemical activity of the compound or its derivatives could potentially be exploited for electrochemical sensing. Nevertheless, in the absence of published research specifically investigating these applications for this compound, a detailed and scientifically accurate account cannot be provided.

Advanced Optoelectronic Materials Development

There is currently no available research literature detailing the use of this compound in the development of advanced optoelectronic materials. Organic compounds with specific electronic and photophysical properties are often explored for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The suitability of a compound for these applications depends on factors like its molecular structure, energy levels (HOMO/LUMO), and charge transport characteristics. While the conjugated system of the pyridine ring in this compound is a feature often found in optoelectronic materials, without specific synthesis, characterization, and device fabrication studies involving this compound, its potential in this field remains unexplored and undocumented in the scientific literature.

Future Research Directions and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis for Efficient Production

The transition from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency. youtube.com For the synthesis of 4-Acetylpicolinaldehyde and its derivatives, integrating flow chemistry with automated platforms can address many limitations of traditional methods. soci.orgdurham.ac.uk

Flow reactors, characterized by their small reaction volumes and high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, leading to improved yields and higher purity profiles. youtube.com Automated synthesis platforms can further enhance this process by enabling the rapid screening of various reaction conditions to identify optimal parameters. soci.orgmagritek.com The combination of these technologies facilitates a more streamlined and efficient production process. nih.gov A robotic platform, for instance, can be programmed to reconfigure the setup for different unit operations, allowing for multi-step syntheses to be performed in a continuous, automated fashion. nih.gov This approach not only accelerates the production of this compound but also enables the on-demand synthesis of a library of its derivatives for further study. durham.ac.uk

TechnologyKey Advantages for this compound SynthesisResearch Focus
Flow Chemistry Enhanced heat transfer, precise control over reaction time, improved safety for hazardous reactions, ease of scalability. youtube.comacs.orgDevelopment of multi-step flow processes, integration of in-line analysis for real-time monitoring. magritek.comuc.pt
Automated Synthesis High-throughput reaction screening, increased reproducibility, reduced manual labor, rapid library generation. chemrxiv.orgsciforum.netCombining robotic platforms with AI-driven planning to automate the entire synthesis workflow from ideation to execution. nih.gov
Integrated Systems Seamless transition from discovery to process development, on-demand production of derivatives, efficient exploration of chemical space. soci.orgdurham.ac.ukCreation of multipurpose, flexible reactor platforms for the synthesis of diverse compound arrays. durham.ac.uk

High-Throughput Screening Methodologies for Derivative Discovery

High-Throughput Screening (HTE) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify potential therapeutic agents. acs.org For this compound, HTS methodologies are crucial for exploring its chemical space and discovering novel derivatives with enhanced biological activity. nih.gov

The process involves developing robust assays that can measure the biological effect of a compound on a specific target, such as an enzyme or a receptor. These assays are then miniaturized and automated to allow for the parallel screening of large compound libraries. nih.gov In the context of this compound, researchers could design assays to screen for derivatives that exhibit, for example, potent inhibitory activity against a particular kinase or antibacterial properties. rsc.org The data generated from these screens can quickly identify "hit" compounds that warrant further investigation and optimization. acs.org This approach significantly accelerates the hit-to-lead process, reducing the time required to identify promising drug candidates. nih.gov

Screening StageObjectiveMethodologyPotential Application for this compound
Assay Development Create a reliable and scalable method to measure biological activity.Biochemical assays (e.g., enzyme inhibition), cell-based assays (e.g., cytotoxicity).Developing an assay to measure the inhibition of a cancer-related protein by this compound derivatives. nih.gov
Primary Screen Rapidly test a large library of derivatives to identify initial "hits".Automated liquid handling, robotic plate readers, large-scale data analysis.Screening a 10,000-member library of this compound analogs for antimicrobial activity. rsc.org
Secondary Screen Confirm the activity of hits and eliminate false positives.Dose-response curves, selectivity profiling against related targets.Validating the potency and specificity of the most active antimicrobial derivatives identified in the primary screen.
Hit-to-Lead Characterize the structure-activity relationship (SAR) of confirmed hits.Synthesis of focused libraries around the hit scaffold, further biological testing.Systematically modifying the this compound scaffold to improve antimicrobial efficacy and reduce toxicity. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry by providing powerful tools for the de novo design of novel molecules and the prediction of their properties. mdpi.comspringernature.com These computational approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. researchgate.netnih.gov

AI/ML ApplicationDescriptionRelevance to this compound
Generative Models Algorithms (e.g., RNNs, GANs) that learn from existing molecular data to create new, valid chemical structures. nih.govnih.govDesigning novel derivatives of this compound with predicted activity against new therapeutic targets. researchgate.net
Property Prediction (QSAR) Quantitative Structure-Activity Relationship models that correlate chemical structure with biological activity or physicochemical properties. researchgate.netPredicting the anticancer potency or antibacterial efficacy of newly designed this compound analogs before synthesis. nih.gov
Synthesis Planning AI tools that analyze known chemical reactions to propose efficient synthetic routes for novel compounds. nih.govSuggesting the most viable and efficient pathways to synthesize promising this compound derivatives designed by generative models.
Personalized Medicine Utilizing AI to design drugs tailored to an individual's genetic profile. mdpi.comIn the long term, designing specific this compound-based inhibitors for a patient's unique cancer mutation profile.

Sustainable Synthesis and Circular Economy Approaches in Picolinaldehyde Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes, aiming to minimize environmental impact and maximize resource efficiency. mdpi.comacs.org Applying these concepts to the synthesis of this compound and other picolinaldehydes is a critical area for future research. ijarsct.co.in

Sustainable synthesis, or green chemistry, focuses on developing methods that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inrsc.org For picolinaldehydes, this includes the use of metal-free catalysts, visible-light photoredox reactions, and the replacement of hazardous solvents with more environmentally benign alternatives. acs.orgorganic-chemistry.orgrsc.org Research into using renewable feedstocks, such as glycerol (B35011) (a byproduct of biodiesel production), as starting materials for pyridine (B92270) synthesis is a promising avenue. researchgate.net

The circular economy takes this a step further by aiming to design processes where waste is minimized and resources are kept in use for as long as possible. mdpi.com In the context of picolinaldehyde chemistry, this could involve developing catalytic systems that can be easily recovered and reused, or designing synthetic routes where byproducts from one step can be used as reagents in another. rsc.org These approaches not only reduce the environmental footprint of chemical production but can also lead to more economically viable processes. sciencedaily.com

PrincipleDescriptionApplication in Picolinaldehyde Synthesis
Green Catalysis Using non-toxic, recyclable catalysts (e.g., biocatalysts, iron catalysts) to improve reaction efficiency and reduce waste. rsc.orgEmploying an iron-catalyzed cyclization for the efficient and environmentally friendly synthesis of the pyridine core. rsc.org
Renewable Feedstocks Utilizing starting materials derived from renewable sources instead of finite petrochemicals. researchgate.netDeveloping routes to synthesize the pyridine ring from bio-based materials like glycerol or other biomass derivatives. researchgate.net
Alternative Energy Sources Using energy sources like visible light or microwaves to drive reactions under milder conditions. rasayanjournal.co.inacs.orgA visible-light-enabled, metal-free method for the construction and functionalization of the pyridine ring to yield picolinaldehydes. acs.orgorganic-chemistry.org
Circular Design Designing processes where waste is minimized, and materials are reused or recycled. mdpi.comrsc.orgCreating closed-loop systems where solvents and catalysts are recovered and reused for multiple synthesis cycles.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Acetylpicolinaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in decarboxylative coupling protocols. Key steps include:
  • Using N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine as a ligand to stabilize palladium intermediates .
  • Optimizing solvent systems (e.g., toluene or DMF) and temperature (80–120°C) to enhance reactivity.
  • Employing Design of Experiments (DOE) to systematically vary parameters (e.g., catalyst loading, stoichiometry) and identify optimal conditions .
    Yield improvements are achievable by reducing side reactions (e.g., hydrolysis) through anhydrous conditions and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and acetyl group (δ 2.5–2.7 ppm for CH3_3, δ 200–210 ppm for carbonyl in 13C^{13}C-NMR) .
  • X-ray Crystallography : Resolve molecular geometry and confirm ligand coordination modes in metal complexes. Compare bond lengths (e.g., Pd–P: ~2.3 Å) to reference databases .
  • IR Spectroscopy : Identify carbonyl stretches (aldehyde: ~1720 cm1^{-1}; acetyl: ~1680 cm1^{-1}) and validate purity .

Advanced Research Questions

Q. How does this compound function as a ligand in palladium-catalyzed decarboxylative cross-coupling reactions, and what factors influence its catalytic efficiency?

  • Methodological Answer : The aldehyde and acetyl groups act as electron-withdrawing moieties, stabilizing palladium intermediates via chelation . Key factors include:
  • Electronic Effects : The pyridine ring’s electron-deficient nature enhances oxidative addition rates .
  • Steric Environment : Substituents on the ligand backbone (e.g., diphenylphosphine groups) modulate steric hindrance, affecting substrate accessibility .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of ionic intermediates, while non-polar solvents (e.g., toluene) favor ligand-metal coordination .
    Catalytic efficiency is quantified via turnover number (TON) and turnover frequency (TOF), with optimization guided by kinetic studies .

Q. What computational methods (e.g., DFT) are recommended to study the electronic structure and reactivity of this compound in organometallic complexes?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Use Gaussian 09 with B3LYP functional and 6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and predict reactivity .
  • Natural Bond Orbital (NBO) Analysis : Investigate charge distribution and ligand-to-metal donation effects .
  • Transition State Modeling : Identify energy barriers for decarboxylation steps using QST2 or QST3 methods .
    Validate computational results against experimental crystallographic data (e.g., bond angles, coordination geometry) .

Q. How should researchers resolve contradictions in reported catalytic activities of this compound across different studies?

  • Methodological Answer :
  • Systematic Review Framework : Follow Cochrane guidelines to assess study quality, including sample size, control experiments, and reproducibility .
  • Meta-Analysis : Statistically aggregate data on catalytic yields or TONs, adjusting for variables (e.g., substrate scope, temperature) .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., identical catalyst loading, solvent) to isolate discrepancies .
    Common issues include unaccounted impurities (e.g., moisture in solvents) or variations in ligand synthesis protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.